6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate
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Overview
Description
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base and a furodioxaphosphinin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate typically involves multiple steps. The starting material is often 2-amino-6-chloropurine, which undergoes a series of reactions to introduce the furodioxaphosphinin ring. Key steps include nucleophilic substitution and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the purine base
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the purine base .
Scientific Research Applications
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Potential therapeutic applications include antiviral and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting processes like DNA replication and transcription. Additionally, the compound may inhibit certain enzymes, disrupting metabolic pathways and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative with similar chemical properties.
Clofarabine: A purine nucleoside analogue with anticancer activity
Uniqueness
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate is unique due to its complex structure, which combines a purine base with a furodioxaphosphinin ring.
Properties
Molecular Formula |
C10H15ClN5O8P |
---|---|
Molecular Weight |
399.68 g/mol |
IUPAC Name |
6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate |
InChI |
InChI=1S/C10H11ClN5O6P.2H2O/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);2*1H2 |
InChI Key |
QGMWAUDFTHSHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O.O.O |
Origin of Product |
United States |
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